Furo[3,2-b]pyridine-3-carboxamide
Overview
Description
Furo[3,2-b]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a furan ring and a pyridine ring, with a carboxamide group attached at the third position of the pyridine ring. The unique structure of this compound endows it with diverse chemical and biological properties, making it a valuable scaffold for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[3,2-b]pyridine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the fused ring system. For instance, a synthetic strategy might involve the Claisen-Schmidt condensation followed by sequential cyclizations and functional modifications . The reaction conditions often require the use of catalysts such as palladium or gold, and the reactions are carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactions and the use of automated systems to monitor and control reaction parameters. The scalability of the synthesis is crucial for producing sufficient quantities of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: Furo[3,2-b]pyridine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the furan and pyridine rings, and the carboxamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize specific functional groups within the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[3,2-b]pyridine-3-carboxylic acid, while reduction may produce furo[3,2-b]pyridine-3-amine.
Scientific Research Applications
Furo[3,2-b]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized molecules with specific properties.
Mechanism of Action
The mechanism of action of furo[3,2-b]pyridine-3-carboxamide involves its interaction with specific molecular targets within cells. For instance, it may inhibit key enzymes or receptors involved in disease pathways. Molecular docking studies have shown that the compound can bind to targets such as serine/threonine kinase AKT1, estrogen receptor alpha, and human epidermal growth factor receptor 2, disrupting key cellular signaling pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Furo[3,2-b]pyridine-3-carboxamide can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine derivatives: These compounds share a similar fused ring system but differ in the position of the furan ring attachment, leading to variations in their chemical and biological properties.
Thieno[3,2-b]pyridine derivatives: These compounds have a thiophene ring instead of a furan ring, which can alter their reactivity and biological activity.
Pyrrolo[2,3-b]pyridine derivatives: These compounds contain a pyrrole ring and are known for their anticancer activity, similar to this compound.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
furo[3,2-b]pyridine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)5-4-12-6-2-1-3-10-7(5)6/h1-4H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GENUAJKKXPWRAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CO2)C(=O)N)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20549941 | |
Record name | Furo[3,2-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112372-22-2 | |
Record name | Furo[3,2-b]pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20549941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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